

Commercially available OR-1855 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for OR-1855

For Laboratory Use in Research and Drug Development

Introduction

OR-1855 is an active metabolite of the calcium sensitizer Levosimendan.[1][2] While Levosimendan's primary use is in treating acute decompensated heart failure, its metabolite **OR-1855** has demonstrated distinct pharmacological effects, particularly anti-inflammatory properties, making it a valuable tool for laboratory research in inflammation, cardiovascular disease, and related fields.[1][2] These application notes provide detailed protocols for utilizing commercially available **OR-1855** in key laboratory experiments.

Chemical Properties and Storage



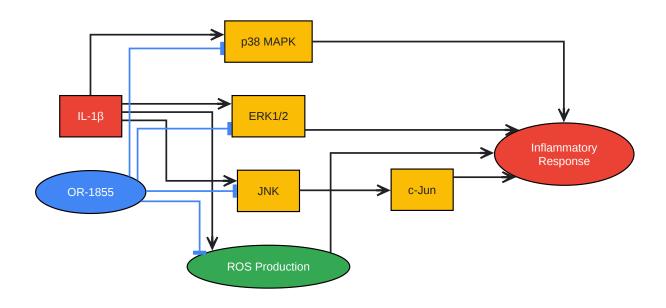
Property	Information		
Chemical Name	(R)-4-((4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)amino)phenol		
Molecular Formula	C11H13N3O		
Molecular Weight	203.24 g/mol		
Appearance	Solid		
Solubility	Soluble in DMSO		
Storage Conditions	Powder: -20°C; In solvent: -80°C		
Commercial Suppliers	MedchemExpress, DC Chemicals, Shimadzu, GlpBio		

Biological Activity and Mechanism of Action

OR-1855 exerts anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and modulating key inflammatory signaling pathways. In human umbilical vein endothelial cells (HUVECs), **OR-1855** has been shown to inhibit the phosphorylation of several key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, including p38 MAPK, ERK1/2, c-Jun N-terminal kinase (JNK), and the downstream transcription factor c-Jun, when stimulated with interleukin-1 β (IL-1 β).[1][2]

Signaling Pathway of OR-1855 in HUVECs





Click to download full resolution via product page

Caption: **OR-1855** signaling pathway in HUVECs.

Quantitative Data

While specific IC $_{50}$ or EC $_{50}$ values for **OR-1855**'s anti-inflammatory effects are not extensively reported in the literature, studies have demonstrated significant inhibition of inflammatory responses at a concentration of 10 μ M.[1][2] Researchers are encouraged to perform doseresponse experiments to determine the optimal concentration for their specific experimental setup.



Parameter	Cell Type	Stimulus	Effect	Effective Concentration
Inhibition of ROS Production	HUVEC	IL-1β	Reduction of intracellular ROS	~10 µM
Inhibition of p38 MAPK Phosphorylation	HUVEC	IL-1β	Decreased phosphorylation	~10 µM
Inhibition of ERK1/2 Phosphorylation	HUVEC	IL-1β	Decreased phosphorylation	~10 µM
Inhibition of JNK Phosphorylation	HUVEC	IL-1β	Decreased phosphorylation	~10 µM
Inhibition of c- Jun Phosphorylation	HUVEC	IL-1β	Decreased phosphorylation	~10 µM

Experimental Protocols

Protocol 1: Inhibition of IL-1β-Induced ROS Production in HUVECs

This protocol describes how to measure the inhibitory effect of **OR-1855** on IL-1β-induced reactive oxygen species (ROS) production in Human Umbilical Vein Endothelial Cells (HUVECs) using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA



- Phosphate Buffered Saline (PBS)
- OR-1855 (dissolved in DMSO)
- Recombinant Human IL-1β
- DCFDA (e.g., from MilliporeSigma)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for ROS Production Assay.

Procedure:

- Cell Seeding: Seed HUVECs into a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
- Serum Starvation (Optional): The following day, replace the medium with serum-free medium and incubate for 2-4 hours.
- **OR-1855** Pre-treatment: Prepare serial dilutions of **OR-1855** in serum-free medium. A final concentration of 10 μM is a good starting point based on existing literature.[1][2] Add the **OR-1855** dilutions to the respective wells and incubate for 30 minutes. Include a vehicle control (DMSO).
- IL-1 β Stimulation: Add IL-1 β to the wells to a final concentration of 10 ng/mL. Do not add IL-1 β to the negative control wells.
- DCFDA Staining: Prepare a 10 μ M working solution of DCFDA in serum-free medium. Remove the medium from the wells and add 100 μ L of the DCFDA solution to each well.
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.



 Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 2: Analysis of MAPK Phosphorylation by Western Blot

This protocol details the procedure for assessing the inhibitory effect of **OR-1855** on the IL-1 β -induced phosphorylation of p38 MAPK, ERK1/2, and JNK in HUVECs via Western blotting.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- OR-1855
- Recombinant Human IL-1β
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate



Imaging system

Experimental Workflow:

Caption: Western Blotting Workflow.

Procedure:

- Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with OR-1855 (e.g., 10 μM) for 30 minutes, followed by stimulation with IL-1β (10 ng/mL) for 15-30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
- Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Assessment of Myometrial Contractility



This protocol provides a general framework for investigating the effect of **OR-1855** on myometrial contractility using isolated uterine tissue strips.

Materials:

- Isolated myometrial tissue strips (e.g., from rat or human biopsies)
- · Organ bath system with force transducers
- Krebs-Henseleit solution (or similar physiological salt solution)
- OR-1855
- Contractile agonists (e.g., oxytocin, KCl)
- Data acquisition system

Experimental Workflow:

Caption: Myometrial Contractility Assay Workflow.

Procedure:

- Tissue Preparation: Prepare myometrial strips of a standardized size from the collected tissue.
- Mounting: Mount the strips in an organ bath filled with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until spontaneous contractions stabilize or a stable baseline tension is achieved.
- Baseline Contraction: Record baseline spontaneous contractions. If spontaneous contractions are not present or robust, stimulate the tissue with a submaximal concentration of an agonist like oxytocin or KCI.



- OR-1855 Administration: Once a stable contractile pattern is established, add cumulative
 concentrations of OR-1855 to the organ bath. Allow sufficient time between additions for the
 response to stabilize.
- Data Recording and Analysis: Continuously record the contractile force. Analyze the data to
 determine the effect of OR-1855 on the amplitude and frequency of contractions. Calculate
 the percentage of inhibition or stimulation compared to the baseline.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always refer to the manufacturer's instructions for specific reagents and equipment. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Levosimendan Metabolites OR-1855 and OR-1896 on Endothelial Pro-Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercially available OR-1855 for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022602#commercially-available-or-1855-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com